Cas no 2171864-13-2 (2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidomethyl}cyclopropane-1-carboxylic acid)

2-{4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidomethyl}cyclopropane-1-carboxylic acid is a specialized Fmoc-protected amino acid derivative featuring a cyclopropane ring and a rigid alkyne linker. Its key structural attributes include the Fmoc group, which facilitates solid-phase peptide synthesis (SPPS) by enabling selective deprotection under mild basic conditions. The cyclopropane moiety enhances conformational rigidity, while the alkyne spacer allows for further functionalization via click chemistry. This compound is particularly useful in peptide and peptidomimetic research, offering controlled incorporation of constrained geometries and bioorthogonal handles. Its stability and synthetic versatility make it valuable for designing advanced peptide-based therapeutics and probes.
2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidomethyl}cyclopropane-1-carboxylic acid structure
2171864-13-2 structure
Product Name:2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidomethyl}cyclopropane-1-carboxylic acid
CAS No:2171864-13-2
MF:C24H22N2O5
MW:418.441886425018
CID:6172315
PubChem ID:165577856
Update Time:2025-06-23

2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidomethyl}cyclopropane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidomethyl}cyclopropane-1-carboxylic acid
    • 2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]methyl}cyclopropane-1-carboxylic acid
    • 2171864-13-2
    • EN300-1557204
    • Inchi: 1S/C24H22N2O5/c27-22(26-13-15-12-20(15)23(28)29)10-5-11-25-24(30)31-14-21-18-8-3-1-6-16(18)17-7-2-4-9-19(17)21/h1-4,6-9,15,20-21H,11-14H2,(H,25,30)(H,26,27)(H,28,29)
    • InChI Key: NZCDBDNDBCERKZ-UHFFFAOYSA-N
    • SMILES: OC(C1CC1CNC(C#CCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

Computed Properties

  • Exact Mass: 418.15287181g/mol
  • Monoisotopic Mass: 418.15287181g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 7
  • Complexity: 746
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 105Ų

2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidomethyl}cyclopropane-1-carboxylic acid Pricemore >>

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Additional information on 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidomethyl}cyclopropane-1-carboxylic acid

Professional Introduction to Compound with CAS No. 2171864-13-2 and Product Name: 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidomethyl}cyclopropane-1-carboxylic acid

Compound with the CAS number 2171864-13-2 and the product name 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidomethyl}cyclopropane-1-carboxylic acid represents a significant advancement in the field of medicinal chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The structural framework of this molecule incorporates several key functional groups that contribute to its unique chemical properties and biological activities.

The core structure of 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidomethyl}cyclopropane-1-carboxylic acid is built around a cyclopropane ring, a moiety known for its strained three-membered ring system that often enhances the reactivity and binding affinity of molecules. This cyclopropane unit is further functionalized with a butynamide group, which introduces a high degree of polarity and potential for hydrogen bonding interactions. These features are particularly relevant in the context of drug design, where optimal binding to biological targets is crucial.

One of the most striking features of this compound is the presence of a fluoren-9-yl methoxycarbonyl group attached to an amino function. The fluorene moiety is a well-known pharmacophore that contributes to the solubility and metabolic stability of pharmaceutical compounds. The methoxycarbonyl group, on the other hand, serves as a protecting group for the amino function, allowing for selective modifications during synthetic processes. This dual functionality makes 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidomethyl}cyclopropane-1-carboxylic acid a versatile intermediate in the synthesis of more complex molecules.

In recent years, there has been growing interest in the development of small molecule inhibitors targeting various enzymes and receptors involved in disease pathways. The structural motifs present in 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidomethyl}cyclopropane-1-carboxylic acid make it a promising candidate for such applications. For instance, the butynamide group has been shown to interact with nucleophilic residues in enzymes, potentially leading to the development of novel enzyme inhibitors. Additionally, the cyclopropane ring can serve as a scaffold for designing molecules with enhanced binding affinity to specific biological targets.

Recent studies have highlighted the importance of cyclopropane-containing compounds in medicinal chemistry. These molecules have been found to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The strained nature of the cyclopropane ring facilitates favorable interactions with biological targets, making it an attractive feature for drug design. In particular, compounds containing both cyclopropane and amide functionalities have shown promise in modulating enzyme activity and receptor binding.

The fluoren-9-yl methoxycarbonyl group in 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidomethyl}cyclopropane-1-carboxylic acid also contributes to its potential therapeutic applications. Fluorene derivatives are known for their ability to enhance drug delivery systems due to their favorable pharmacokinetic properties. Furthermore, the methoxycarbonyl group can be selectively removed under specific conditions, allowing for further functionalization of the molecule. This flexibility makes it an invaluable building block for synthesizing more complex drug candidates.

From a synthetic chemistry perspective, 2-{4-({(9H-fluoren-9-ylmethoxycarbonyl})amino)but}-2ynamidomethyl)cyclopropanecarboxylic acid showcases an elegant example of modern organic synthesis techniques. The integration of multiple functional groups into a single molecular framework requires careful planning and execution to ensure high yields and purity. Advanced synthetic methodologies, such as transition metal-catalyzed reactions and protecting group strategies, have been employed to construct this complex molecule.

The significance of this compound extends beyond its structural complexity. It represents a convergence of several cutting-edge concepts in medicinal chemistry, including modular drug design and bioisosteric replacements. The cyclopropane ring serves as a bioisostere for larger cyclic structures, offering potential advantages in terms of reduced size and improved bioavailability. Meanwhile, the fluorene moiety enhances solubility and metabolic stability, critical factors for successful drug development.

In conclusion, 2-{4-{((9H-fluoren)-9-ylmethoxycarbonyl})amino)but}-2ynamidomethyl)cyclopropanecarboxylic acid (CAS No. 21718641322) stands as a testament to the ingenuity and precision of modern synthetic chemistry. Its unique structural features make it a promising candidate for further exploration in drug discovery efforts aimed at addressing various diseases. As research continues to uncover new therapeutic applications for this compound and its derivatives, 21718641322 will undoubtedly play an important role in shaping future advancements in medicinal chemistry.

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